3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine
Description
Properties
IUPAC Name |
3-bromo-2-chloro-N,N-dimethylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNFIHMSJDUGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine typically involves the halogenation of N,N-dimethylpyridin-4-amine. One common method is the bromination of 2-chloro-N,N-dimethylpyridin-4-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary depending on the context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Halogen Positioning: The placement of bromine and chlorine significantly impacts electronic effects. For example, this compound has adjacent halogens (positions 2 and 3), creating steric and electronic challenges for nucleophilic substitution compared to compounds with halogens at non-adjacent positions (e.g., 4-Bromo-2-chloropyridin-3-amine) .
- Amino Group Variations: Replacing the dimethylamino group with a primary amine (e.g., 3-Bromo-5-chloropyridin-2-amine) increases polarity and hydrogen-bonding capacity, altering solubility and reactivity in cross-coupling reactions .
Thermal and Physical Stability
- Thermal Decomposition: DMAP-based ionic liquids with alkyl chains (e.g., 4-(Dimethylamino)-1-heptylpyridin-1-ium fluoride) decompose at ~260°C, comparable to the thermal stability inferred for this compound .
- Density and Solubility : Molecular dynamics simulations of DMAP-ILs show densities of ~1.00 g/cm³, suggesting similar bulk properties for halogenated derivatives .
Biological Activity
3-Bromo-2-chloro-N,N-dimethylpyridin-4-amine is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and chlorine substituents, exhibits unique properties that may influence its reactivity and interactions with biological targets.
The molecular formula of this compound is . The presence of halogen atoms can enhance the compound's lipophilicity and bioavailability, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors involved in various physiological processes.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Pyridine derivatives have been investigated for their anti-inflammatory properties. For instance, related compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies suggest that the presence of halogen substituents enhances anti-inflammatory activity.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Related Pyridine Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Related Pyridine Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Antithrombotic Activity
In studies focusing on thrombolytic activity, derivatives similar to this compound have shown promise in inhibiting clot formation. This suggests that modifications in the pyridine structure can lead to compounds with significant antithrombotic effects.
Cytotoxicity and Selectivity
Preliminary cytotoxicity assays conducted on cell lines indicate varying degrees of selectivity and potency among pyridine derivatives. Understanding these characteristics is crucial for developing therapeutics with minimal side effects.
Case Studies
- Study on Antimicrobial Activity : A study conducted on several pyridine derivatives showed that specific modifications led to enhanced antibacterial activity against Gram-positive bacteria, indicating the potential of this compound in antibiotic development.
- Anti-inflammatory Research : In a comparative study, several pyridine derivatives were tested for their ability to inhibit COX enzymes. Results indicated that compounds with multiple halogen substitutions exhibited superior anti-inflammatory effects compared to their non-halogenated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
